molecular formula C12H16N2O B4793579 N-cyclobutyl-N'-(3-methylphenyl)urea

N-cyclobutyl-N'-(3-methylphenyl)urea

Cat. No. B4793579
M. Wt: 204.27 g/mol
InChI Key: WHGVXMZBAXLIRM-UHFFFAOYSA-N
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Description

N-cyclobutyl-N'-(3-methylphenyl)urea, also known as CB-MPU, is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N'-(3-methylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX activity by N-cyclobutyl-N'-(3-methylphenyl)urea leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
N-cyclobutyl-N'-(3-methylphenyl)urea has been shown to have a low toxicity profile and does not cause any significant adverse effects in animal models. It has been shown to be well-tolerated in vivo and has a good pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-N'-(3-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has a low toxicity profile and is well-tolerated in vivo. However, N-cyclobutyl-N'-(3-methylphenyl)urea has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro experiments. It also has a short half-life in vivo, which limits its efficacy as a therapeutic agent.

Future Directions

There are several future directions for further research on N-cyclobutyl-N'-(3-methylphenyl)urea. One direction is to study the mechanism of action in more detail and identify other potential targets for N-cyclobutyl-N'-(3-methylphenyl)urea. Another direction is to develop more water-soluble derivatives of N-cyclobutyl-N'-(3-methylphenyl)urea that can be used in in vitro experiments. Additionally, further studies are needed to determine the efficacy of N-cyclobutyl-N'-(3-methylphenyl)urea as a therapeutic agent in animal models and clinical trials.

Scientific Research Applications

N-cyclobutyl-N'-(3-methylphenyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-cyclobutyl-N'-(3-methylphenyl)urea has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.

properties

IUPAC Name

1-cyclobutyl-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-2-7-11(8-9)14-12(15)13-10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVXMZBAXLIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3-(3-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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